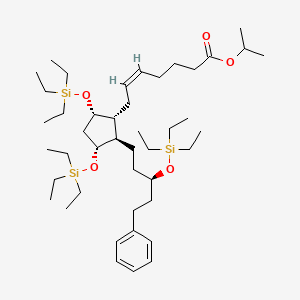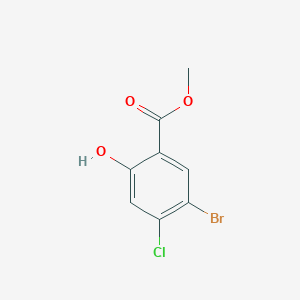
5-Bromo-4-cloro-2-hidroxibenzoato de metilo
Descripción general
Descripción
Methyl 5-bromo-4-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a hydroxyl group on the benzene ring, along with a methyl ester functional group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 5-bromo-4-chloro-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for the preparation of various derivatives and polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into their mechanisms of action.
Medicine
Methyl 5-bromo-4-chloro-2-hydroxybenzoate has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
Pharmacokinetics
Its molecular weight (26549 g/mol ) suggests that it could be absorbed in the body. Its hydroxyl group may undergo metabolism, and the compound may be excreted in the urine or feces. These properties could impact its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 5-bromo-4-chloro-2-hydroxybenzoate. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-bromo-4-chlorosalicylic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Reaction Scheme:
5-Bromo-4-chlorosalicylic acid+MethanolH2SO4Methyl 5-bromo-4-chloro-2-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of methyl 5-bromo-4-chloro-2-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
-
Oxidation and Reduction:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Electrophilic Substitution: Sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: 5-Bromo-4-chloro-2-hydroxybenzaldehyde or 5-bromo-4-chloro-2-hydroxybenzoic acid.
Reduction Products: Methyl 5-bromo-4-chloro-2-hydroxybenzyl alcohol.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-5-chloro-2-hydroxybenzoate
- Methyl 5-bromo-2-hydroxybenzoate
- Methyl 4-chloro-2-hydroxybenzoate
Comparison
Methyl 5-bromo-4-chloro-2-hydroxybenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and binding properties. Compared to methyl 5-bromo-2-hydroxybenzoate, the additional chlorine atom can enhance its electrophilic substitution reactions. Similarly, the presence of both halogens can provide distinct steric and electronic effects compared to methyl 4-chloro-2-hydroxybenzoate.
Propiedades
IUPAC Name |
methyl 5-bromo-4-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMNHFJAWRYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650101 | |
| Record name | Methyl 5-bromo-4-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55488-81-8 | |
| Record name | Methyl 5-bromo-4-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


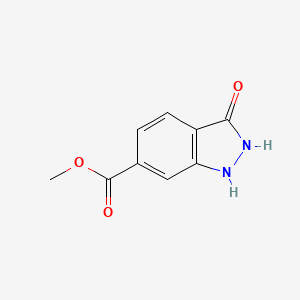
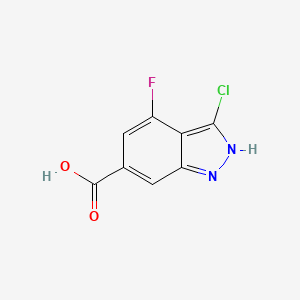
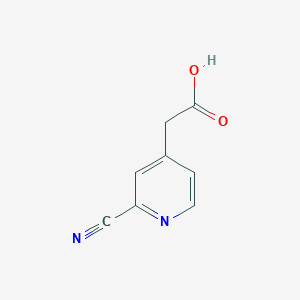
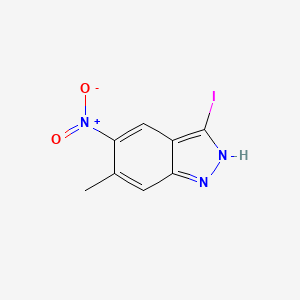
![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)
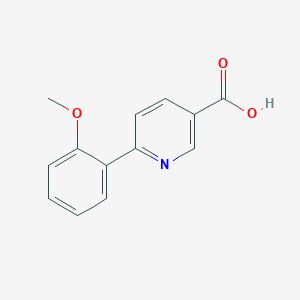
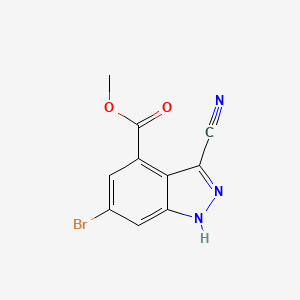
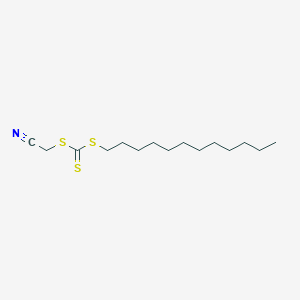
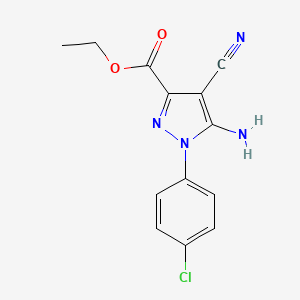
![2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one](/img/structure/B1604406.png)

